

Anhydromevalonyl-CoA: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydromevalonyl-CoA is a key metabolic intermediate found in fungi, notably in the genus Aspergillus. It is formally the condensation product of the thiol group of coenzyme A and the carboxyl group of anhydromevalonic acid.[1] As a hydroxy fatty acyl-CoA, it plays a significant role as a coenzyme in specific biosynthetic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and relevant experimental methodologies for the study of anhydromevalonyl-CoA.

Chemical Structure and Properties

Anhydromevalonyl-CoA is a complex molecule comprising an anhydromevalonate moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

Figure 1: Chemical structure of anhydromevalonyl-CoA.

Physicochemical Properties:

The following table summarizes the key computed physicochemical properties of **anhydromevalonyl-CoA**. Experimental data for many of these properties are not readily available in the literature.



Property	Value	Source
Molecular Formula	C27H44N7O18P3S	[1]
Molecular Weight	879.7 g/mol	[1]
IUPAC Name	S-[2-[3-[[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa noylamino]ethyl] (E)-5- hydroxy-3-methylpent-2- enethioate	[1]
CAS Number	Not available	
ChEBI ID	CHEBI:133870	[1]
PubChem CID	122391321	
Computed XLogP3	-5.0	
Computed Hydrogen Bond Donor Count	12	
Computed Hydrogen Bond Acceptor Count	25	
Computed Rotatable Bond Count	20	_
Computed Exact Mass	879.16763975	_
Computed Monoisotopic Mass	879.16763975	_
Computed Topological Polar Surface Area	409 Ų	_



Computed Heavy Atom Count

56

Biological Role and Signaling Pathway

Anhydromevalonyl-CoA is a crucial intermediate in the biosynthesis of certain siderophores in Aspergillus fumigatus, a pathogenic fungus. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. Specifically, **anhydromevalonyl-CoA** is a precursor for the synthesis of fusarinine C, which is then acetylated to form the siderophore triacetylfusarinine C (TAFC).

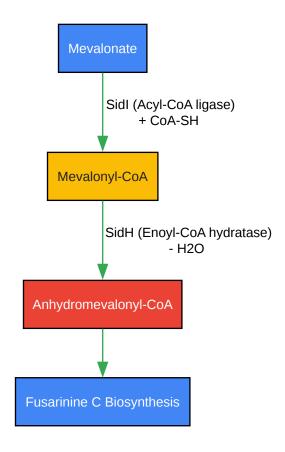
The biosynthesis of **anhydromevalonyl-CoA** is directly linked to the mevalonate pathway, which is also responsible for the production of ergosterol, an essential component of fungal cell membranes. This connection highlights a critical metabolic branch point in Aspergillus.

The biosynthetic pathway for **anhydromevalonyl-CoA** from mevalonate involves two key enzymatic steps:

- CoA-esterification: Mevalonate is first activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA ligase, SidI.
- Dehydration: The resulting mevalonyl-CoA is then dehydrated by an enoyl-CoA hydratase, SidH, to form **anhydromevalonyl-CoA**.

This pathway is depicted in the following diagram:





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Figure 2: Biosynthesis of anhydromevalonyl-CoA in Aspergillus fumigatus.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **anhydromevalonyl-CoA** are not explicitly available in the literature. However, based on established methods for related acyl-CoA compounds and the synthesis of its precursor, anhydromevalonic acid, the following methodologies can be adapted.

Chemo-enzymatic Synthesis of Anhydromevalonyl-CoA

A plausible route for the synthesis of **anhydromevalonyl-CoA** would involve the chemical synthesis of trans-anhydromevalonic acid followed by its enzymatic conversion to the CoA thioester.

1. Synthesis of trans-Anhydromevalonic Acid:



The synthesis of trans-anhydromevalonic acid has been reported in the literature. A general approach involves:

- Starting Material: A suitable protected precursor such as tert-butyl 3-oxo-5-((triisopropylsilyl)oxy)pentanoate.
- Key Steps:
 - Z-vinyltosylation of the starting material.
 - Negishi cross-coupling reaction with dimethylzinc (Me₂Zn) to introduce the methyl group stereoselectively.
 - Deprotection of the silyl and tert-butyl groups to yield trans-anhydromevalonic acid.
- Purification: The final product can be purified by column chromatography.
- 2. Enzymatic Conversion to Anhydromevalonyl-CoA:

The synthesized trans-anhydromevalonic acid can be converted to its CoA derivative using an appropriate acyl-CoA ligase. The enzyme SidI from A. fumigatus would be the ideal catalyst.

- Enzyme Expression and Purification: The gene encoding SidI can be cloned and expressed in a suitable host, such as E. coli, and the recombinant protein purified using standard chromatographic techniques.
- Reaction Conditions:
 - Reaction Mixture: A buffered solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0)
 containing trans-anhydromevalonic acid, Coenzyme A (lithium salt), ATP, and MgCl₂.
 - Enzyme: Purified SidI enzyme.
 - Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (e.g., 30-37 °C) for a sufficient duration (e.g., 1-4 hours).
- Monitoring and Purification: The reaction progress can be monitored by HPLC. The resulting anhydromevalonyl-CoA can be purified using reversed-phase HPLC.



Analytical Methodologies

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

- Sample Preparation: Extraction of acyl-CoAs from cell or tissue samples is typically
 performed using acidic conditions (e.g., 10% trichloroacetic acid) to precipitate proteins and
 stabilize the CoA thioesters. The extract is then neutralized and can be further purified by
 solid-phase extraction.
- Chromatography: Reversed-phase chromatography (e.g., C18 column) is used to separate
 anhydromevalonyl-CoA from other metabolites. A gradient elution with a mobile phase
 containing an ion-pairing agent (e.g., ammonium acetate) is often employed.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.
 Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for anhydromevalonyl-CoA and an appropriate internal standard (e.g., a stable isotope-labeled version).
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can be used for structural confirmation and quantification of **anhydromevalonyl-CoA**, particularly in purified samples.

- Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY,
 HSQC, and HMBC can be used to assign the signals and confirm the structure.
- Quantitative NMR (qNMR): With the use of an internal standard of known concentration, the absolute amount of anhydromevalonyl-CoA can be determined.

Conclusion



Anhydromevalonyl-CoA is an important metabolite at the intersection of primary and secondary metabolism in Aspergillus. Its biosynthesis from the mevalonate pathway highlights a key regulatory point in fungal physiology. While specific experimental data for this compound remains scarce, the methodologies outlined in this guide, adapted from related molecules, provide a solid foundation for researchers and drug development professionals to further investigate its role and potential as a therapeutic target. The continued exploration of fungal metabolic pathways will undoubtedly shed more light on the significance of anhydromevalonyl-CoA and other unique metabolites.

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References

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